molecular formula C13H18NO5P B13461982 Diethyl [2-oxo-2-(phenylformamido)ethyl]phosphonate

Diethyl [2-oxo-2-(phenylformamido)ethyl]phosphonate

Cat. No.: B13461982
M. Wt: 299.26 g/mol
InChI Key: KBTZEOGVWJBVBP-UHFFFAOYSA-N
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Description

Diethyl [2-oxo-2-(phenylformamido)ethyl]phosphonate is a phosphonate ester featuring a phenylformamido group attached to a 2-oxoethylphosphonate backbone.

Properties

Molecular Formula

C13H18NO5P

Molecular Weight

299.26 g/mol

IUPAC Name

N-(2-diethoxyphosphorylacetyl)benzamide

InChI

InChI=1S/C13H18NO5P/c1-3-18-20(17,19-4-2)10-12(15)14-13(16)11-8-6-5-7-9-11/h5-9H,3-4,10H2,1-2H3,(H,14,15,16)

InChI Key

KBTZEOGVWJBVBP-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(CC(=O)NC(=O)C1=CC=CC=C1)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl [2-oxo-2-(phenylformamido)ethyl]phosphonate can be synthesized through various methods. One common approach involves the reaction of diethyl phosphite with benzoyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions and yields the desired product with high purity .

Industrial Production Methods

Industrial production of this compound often involves large-scale batch reactions. The process includes the use of high-purity reagents and controlled reaction conditions to ensure consistent product quality. The compound is then purified through distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

Diethyl [2-oxo-2-(phenylformamido)ethyl]phosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various phosphonates and phosphonic acids, which are valuable intermediates in organic synthesis .

Scientific Research Applications

Diethyl [2-oxo-2-(phenylformamido)ethyl]phosphonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Diethyl [2-oxo-2-(phenylformamido)ethyl]phosphonate involves its ability to form stable carbon-phosphorus bonds. This property makes it a valuable reagent in organic synthesis. The compound can interact with various molecular targets, including enzymes and receptors, through its phosphonate group .

Comparison with Similar Compounds

Structural and Spectral Characteristics

Key spectral data for analogs include:

  • ^{1}H NMR : Peaks for aromatic protons (δ 7.46–8.01 ppm), phosphonate-bound methylene (δ 3.62–3.64 ppm, J = 22.8–23.1 Hz), and ethoxy groups (δ 1.24–1.29 ppm) .
  • ESI–MS : Molecular ion peaks (e.g., m/z 287 [M + H]⁺ for 14 ) confirm molecular weights .

Comparison with Similar Compounds

Structural Analogs: Diethyl 2-Oxo-2-arylethylphosphonates

synthesizes a series of diethyl 2-oxo-2-arylethylphosphonates (13–18 ) with varying aryl groups. Key differences include:

Compound Substituent Yield (%) ^{1}H NMR (δ, ppm) ESI–MS (m/z)
14 4-Methoxyphenyl 84 8.01 (d, J=9.0 Hz), 3.89 (s, OCH₃) 287 [M+H]⁺
15 3,5-Dimethoxyphenyl 85 7.62 (d, J=2.7 Hz), 6.78 (d, J=2.6 Hz) 317 [M+H]⁺
16 3,4,5-Trimethoxyphenyl 80 7.58 (s, aromatic) Not reported

Key Observations :

  • Electron-donating groups (e.g., methoxy) enhance yields (84–85%) compared to unsubstituted analogs .
  • Steric hindrance from bulky substituents (e.g., 3,4,5-trimethoxy in 16 ) slightly reduces yields (80%) .

Reactivity in Horner–Wadsworth–Emmons (HWE) Reactions

Diethyl phosphonates exhibit superior (E)-selectivity in HWE reactions compared to dimethyl or diisopropyl analogs. highlights:

  • Diethyl phosphonate : Higher selectivity (e.g., >90% (E)-olefin) due to balanced steric and electronic effects .
  • Dimethyl phosphonate : Lower selectivity (75–80% (E)-olefin) due to reduced steric bulk .
  • Diisopropyl phosphonate : Poor reactivity (50–60% yield) due to excessive steric hindrance .

Physical and Chemical Properties

  • Boiling Point : Diethyl (2-oxo-2-phenylethyl)phosphonate () boils at 193°C, with a specific gravity of 1.18 .
  • Solubility : Phosphonates with polar substituents (e.g., methoxy groups) exhibit improved aqueous solubility compared to hydrophobic analogs .

Biological Activity

Diethyl [2-oxo-2-(phenylformamido)ethyl]phosphonate is a phosphonate compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological effects, and applications, supported by relevant data and case studies.

Chemical Structure and Properties

The chemical formula for this compound is C12H17O4PC_{12}H_{17}O_4P, indicating the presence of a phosphonate group which is crucial for its biological activity. Phosphonates are known for their ability to mimic phosphate groups in biological systems, thus influencing various enzymatic processes.

Synthesis

The synthesis of this compound typically involves the reaction of diethyl phosphonate with phenylformamide under specific conditions to yield the desired product. The general reaction can be represented as follows:

Diethyl phosphonate+PhenylformamideDiethyl 2 oxo 2 phenylformamido ethyl phosphonate\text{Diethyl phosphonate}+\text{Phenylformamide}\rightarrow \text{Diethyl 2 oxo 2 phenylformamido ethyl phosphonate}

Antiviral Properties

Phosphonates, including derivatives like this compound, have shown significant antiviral activities. They often act as inhibitors of viral enzymes such as reverse transcriptase, making them valuable in treating viral infections such as HIV and hepatitis B. For instance, compounds similar to this phosphonate have been reported to inhibit the replication of viruses by interfering with their nucleic acid synthesis pathways .

Antibacterial and Antifungal Activity

Recent studies indicate that phosphonates exhibit antibacterial and antifungal properties. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for microbial growth. For example, derivatives of phosphonates have been evaluated against various bacterial strains, demonstrating promising results in inhibiting growth .

Case Studies

  • Antiviral Efficacy : A study demonstrated that a related phosphonate derivative effectively inhibited the activity of reverse transcriptase in vitro, leading to reduced viral load in treated cells. This highlights the potential application of this compound in antiviral therapies .
  • Antibacterial Activity : In another investigation, a series of phosphonates were synthesized and tested against Gram-positive and Gram-negative bacteria. Results showed that certain modifications to the phosphonate structure significantly enhanced antibacterial activity, suggesting that similar modifications could improve the efficacy of this compound .

Data Table: Summary of Biological Activities

Activity Type Efficacy Mechanism
AntiviralHighInhibition of reverse transcriptase
AntibacterialModerateDisruption of cell wall synthesis
AntifungalVariableInterference with metabolic pathways

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing Diethyl [2-oxo-2-(phenylformamido)ethyl]phosphonate, and how is purity validated?

  • Synthetic Routes : The compound is typically synthesized via coupling reactions involving diethyl phosphonate derivatives. For example, describes using diethyl (2-oxo-2-((3-(triethoxysilyl)propyl)amino)ethyl)phosphonate as a precursor, avoiding carbonyl diimidazole activators for improved purity. Another route involves Steglich esterification (), using reagents like diisopropylcarbodiimide (DIC) and DMAP.
  • Purity Validation : 1H^1H-NMR is critical for confirming purity, as clean spectra indicate minimal byproducts . Impurities often arise from incomplete coupling or hydrolysis, necessitating column chromatography for isolation (e.g., describes LCMS use when NMR is inconclusive).

Q. Which analytical techniques are essential for characterizing the compound’s structure?

  • NMR Spectroscopy :

  • 1H^1H-NMR identifies protons in the phenylformamido and phosphonate moieties (e.g., δ 7.2–7.8 ppm for aromatic protons).
  • 31P^{31}P-NMR is diagnostic for the phosphonate group (δ 15–25 ppm; see for shift ranges).
  • 19F^{19}F-NMR may be required if fluorinated analogs are synthesized ().
    • Mass Spectrometry : High-resolution ESI-TOF MS (e.g., ) confirms molecular weight and detects intermediates in complex mixtures.

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

  • Case Study : reports a complex 1H^1H-NMR spectrum for a related phosphonate due to diastereomers or dynamic equilibria. Solutions include:

  • Decoupling Experiments : Suppress 31P^{31}P-1H^1H coupling to simplify splitting patterns .
  • LCMS Integration : Use LCMS to track reaction progress and isolate intermediates when NMR is ambiguous .
  • X-ray Crystallography : For crystalline derivatives, X-ray analysis (e.g., ) provides unambiguous structural confirmation.

Q. What strategies optimize the compound’s use in enzyme inhibition studies?

  • Design of Analogues : Replace the 2-oxo group with phosphonate or phosphinate moieties to mimic natural substrates ( ). For instance, succinyl phosphonate analogs inhibit 2-oxoglutarate dehydrogenase ( ).
  • Activity Testing :

  • In Vitro Assays : Measure IC50_{50} values using purified enzymes (e.g., potato tuber 2-oxoglutarate dehydrogenase in ).
  • Metabolite Profiling : Gas chromatography-mass spectrometry (GC-MS) tracks changes in TCA cycle intermediates post-inhibition .

Q. How does the compound’s stability under varying experimental conditions impact reproducibility?

  • Hydrolytic Sensitivity : The phosphonate ester bond is prone to hydrolysis in aqueous or basic conditions. emphasizes using anhydrous solvents and inert atmospheres during synthesis.
  • Thermal Stability : Monitor via thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC). For example, notes that tetrafluoro-substituted derivatives exhibit enhanced thermal stability.

Methodological Considerations

Q. What are best practices for functionalizing silica surfaces with this compound?

  • Grafting Protocol : details functionalizing SBA-15 silica using diethyl (2-oxo-2-((3-(triethoxysilyl)propyl)amino)ethyl)phosphonate. Key steps:

  • Hydrothermal synthesis of silica particles.
  • Silane coupling under reflux in toluene.
    • Surface Characterization :
  • FTIR confirms Si-O-P bonding (1050–1100 cm1^{-1}).
  • BET analysis quantifies surface area changes post-functionalization .

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